TrATrP
Description
TrATrP (tetraacetone tetraperoxide), a cyclic tetrameric organic peroxide, is a high-energy explosive compound structurally characterized by four acetone units linked via peroxide (-O-O-) bridges . It is synthesized through the acid-catalyzed reaction of acetone with hydrogen peroxide, a process that can also yield smaller cyclic peroxides like triacetone triperoxide (TATP) and diacetone diperoxide (DADP) . This compound’s molecular formula is C₁₂H₂₄O₆, with a molecular weight of 264.3 g/mol, making it larger and more complex than its analogs. Its detection is critical in forensic and security contexts due to its explosive nature and historical use in illicit activities.
Properties
CAS No. |
74515-93-8 |
|---|---|
Molecular Formula |
C12H24O8 |
Molecular Weight |
296.31 g/mol |
IUPAC Name |
3,3,6,6,9,9,12,12-octamethyl-1,2,4,5,7,8,10,11-octaoxacyclododecane |
InChI |
InChI=1S/C12H24O8/c1-9(2)13-15-10(3,4)17-19-12(7,8)20-18-11(5,6)16-14-9/h1-8H3 |
InChI Key |
KTTZPKBRXFHBDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OOC(OOC(OOC(OO1)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
TrATrP can be synthesized through the reaction of acetone with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves mixing acetone and hydrogen peroxide in a controlled environment, followed by the addition of a strong acid such as sulfuric acid to catalyze the reaction. The mixture is then cooled to promote the formation of this compound crystals .
Industrial Production Methods
Industrial production of this compound is not common due to its highly sensitive and explosive nature. in a controlled laboratory setting, the synthesis can be scaled up by carefully managing the reaction conditions and ensuring proper safety protocols are in place. The key steps involve maintaining low temperatures and using appropriate protective equipment to handle the reactants and products safely .
Chemical Reactions Analysis
Types of Reactions
TrATrP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different peroxides and other oxygenated compounds.
Reduction: Reduction reactions can break down this compound into simpler compounds, often involving the use of reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions where one or more of its oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order peroxides, while reduction typically produces simpler alcohols or hydrocarbons .
Scientific Research Applications
TrATrP has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of cyclic peroxides and their reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in the context of oxidative stress and cellular damage.
Medicine: Explored for its potential use in targeted drug delivery systems due to its ability to release oxygen upon decomposition.
Mechanism of Action
The mechanism of action of TrATrP involves the release of oxygen radicals upon decomposition. These radicals can interact with various molecular targets, leading to oxidative stress and damage to cellular components. The pathways involved include the generation of reactive oxygen species (ROS) and the subsequent activation of oxidative stress response mechanisms .
Comparison with Similar Compounds
Key Insights :
- Size and Stability : this compound’s larger structure reduces volatility compared to TATP, complicating vapor-phase detection .
- Reactivity : The peroxide bridges in all compounds are highly sensitive to heat and friction, but this compound’s stability during storage is marginally higher due to its cyclic conformation .
Detection Methods and Performance
Key Insights :
- Mass Spectrometry : this compound and DADP are optimally detected via GC-MS with ammonia chemical ionization, forming stable ammonium adducts . In contrast, TATP and HMTD are more sensitively detected using desorption electrospray ionization (DESI) with alkali metal ion complexes .
- Fragmentation Patterns : Collision-induced dissociation (CID) of this compound and TATP releases ethane (m/z 30), while HMTD releases formaldehyde (m/z 30), a distinction critical for compound identification .
Binding Affinity and Selectivity
Density functional theory (DFT) calculations reveal that this compound’s binding energy with Na⁺ (33.1 kcal/mol ) is lower than TATP’s (40.2 kcal/mol ), suggesting weaker metal-ion interactions . This impacts the choice of dopants (e.g., Li⁺, K⁺) in spray solvents to enhance signal intensity and selectivity during DESI-MS analysis.
Research Findings and Challenges
Analytical Challenges
- Matrix Interference: this compound’s detection in complex matrices (e.g., diesel fuel) requires multi-cation additives (Na⁺, K⁺, Li⁺) to suppress background noise .
- Sensitivity vs. Specificity : While GC-MS offers picogram-level sensitivity for this compound, ambient methods like DESI-MS enable rapid, on-site detection but with higher LODs (~1 ng) .
Recent Advances
- Ambient Ionization Techniques: Methods like desorption atmospheric pressure chemical ionization (DAPCI) enable trace detection of this compound in air via NH₄⁺ adducts, achieving sub-nanogram limits .
- Spectral Libraries : Development of reference libraries for ammonium adducts ([this compound+NH₄]⁺, [DADP+NH₄]⁺) has improved forensic identification .
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